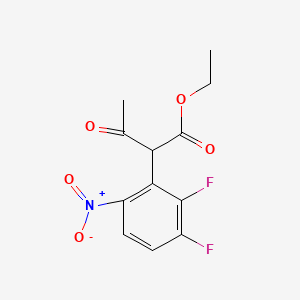![molecular formula C7H6N2O3S B1403209 Benzo[d]isoxazole-5-sulfonic acid amide CAS No. 1783698-57-6](/img/structure/B1403209.png)
Benzo[d]isoxazole-5-sulfonic acid amide
Overview
Description
Benzo[d]isoxazole-5-sulfonic acid amide is a heterocyclic compound that features a benzene ring fused to an isoxazole ring, with a sulfonic acid amide group attached at the 5-position. This compound is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential .
Mechanism of Action
Target of Action
1,2-Benzoxazole-5-sulfonamide, also known as Benzo[d]isoxazole-5-sulfonic acid amide, is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, emphasizing their interactions with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with its targets leads to changes in the biological activity of the target cells.
Biochemical Pathways
1,2-Benzoxazole-5-sulfonamide, through its interaction with its targets, can affect various biochemical pathways. Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others . These activities suggest that the compound can affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The lipophilic nature of benzoxazoles allows hydrophobic interaction with target proteins , which could influence its bioavailability
Result of Action
The molecular and cellular effects of 1,2-Benzoxazole-5-sulfonamide’s action are dependent on its interaction with its targets and the biochemical pathways it affects. For instance, benzoxazole derivatives have been found to have potent anticancer activity , suggesting that they may induce cell death in cancer cells or inhibit their proliferation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Benzoxazole-5-sulfonamide. For instance, the presence of the compound in various environmental matrices due to its high resistance to biodegradation may lead to long residence times in both water and soil matrices This could potentially affect the compound’s bioavailability and efficacy
Biochemical Analysis
Biochemical Properties
Benzo[d]isoxazole-5-sulfonic acid amide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind effectively with bromodomain-containing proteins such as BRD4, which are involved in the regulation of gene transcription . The interaction between this compound and BRD4 inhibits the expression of key oncogenes, thereby demonstrating its potential as a therapeutic agent in cancer treatment .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of cancer cells by blocking the cell cycle at the G0/G1 phase and inducing apoptosis . Additionally, this compound affects the expression levels of oncogenes such as c-Myc and CDK6, further highlighting its impact on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the bromodomains of BRD4, this compound displaces BRD4 from chromatin, thereby inhibiting the transcription of key oncogenes . This mechanism of action underscores its potential as a targeted therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that this compound maintains its inhibitory effects on gene expression and cell proliferation over extended periods, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the proliferation of cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical factors in its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for Benzo[d]isoxazole-5-sulfonic acid amide often involve the use of solid-supported reagents and microwave-assisted synthesis to enhance reaction efficiency and yield . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isoxazole-5-sulfonic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid amide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid amide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced amides, and substituted isoxazole compounds .
Scientific Research Applications
Benzo[d]isoxazole-5-sulfonic acid amide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzo[d]isoxazole-5-sulfonic acid amide include:
- Benzo[d]isoxazole-3-sulfonic acid amide
- Benzo[d]isoxazole-4-sulfonic acid amide
- Benzo[d]isoxazole-6-sulfonic acid amide
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which can lead to different biological activities and chemical reactivity . This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1,2-benzoxazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c8-13(10,11)6-1-2-7-5(3-6)4-9-12-7/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSJXGOSPJYLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



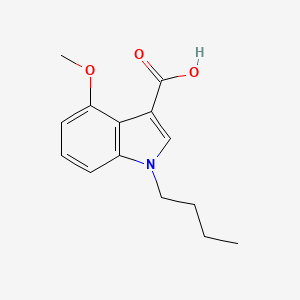



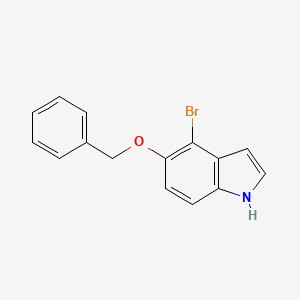

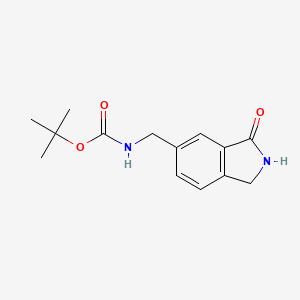
![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)
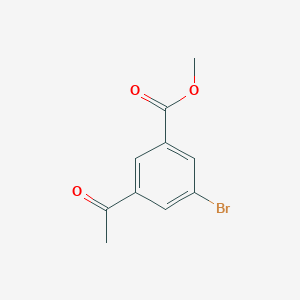

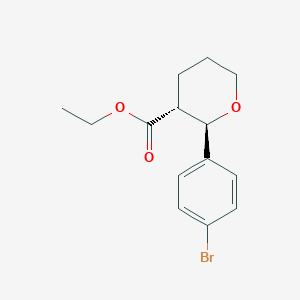
![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)
